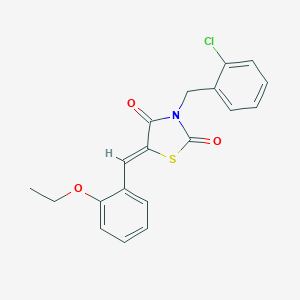
(5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CBET, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBET belongs to the class of thiazolidinedione compounds that exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione exerts its biological activities by modulating various signaling pathways. (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
(5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, improve mitochondrial function, and regulate lipid metabolism. (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been found to reduce inflammation and improve insulin sensitivity. In addition, (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to exhibit neuroprotective and cardioprotective effects.
Advantages and Limitations for Lab Experiments
(5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of research is the development of more potent and selective (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione analogs. Another area of research is the investigation of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione's potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, the mechanism of action of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione needs to be further elucidated to fully understand its biological activities. Finally, more studies are needed to investigate the safety and toxicity of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione in animals and humans.
Conclusion:
In conclusion, (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a promising synthetic compound that has potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it exhibits a wide range of biological activities. However, more research is needed to fully understand its mechanism of action and safety profile. With further research, (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has the potential to become a valuable therapeutic agent in the future.
Synthesis Methods
The synthesis of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 2-chlorobenzylamine and 2-ethoxybenzaldehyde in the presence of thiazolidine-2,4-dione. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting compound is then purified using column chromatography to obtain pure (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione. The yield of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is typically around 70%.
Scientific Research Applications
(5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antidiabetic, and anti-inflammatory activities. (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals. (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
properties
Product Name |
(5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C19H16ClNO3S |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[(2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H16ClNO3S/c1-2-24-16-10-6-4-7-13(16)11-17-18(22)21(19(23)25-17)12-14-8-3-5-9-15(14)20/h3-11H,2,12H2,1H3/b17-11- |
InChI Key |
GDUBEXADVWUMFF-BOPFTXTBSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl |
SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B300840.png)
![5-{3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300842.png)
![5-{4-[(4-Methylbenzyl)oxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300843.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300847.png)
![5-(3,4-Diethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300849.png)
![ethyl 2-{2-hydroxy-5-nitrobenzylidene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300850.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300852.png)
![ethyl 2-(1H-indol-3-ylmethylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300853.png)
![ethyl 2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300856.png)
![ethyl 2-{[5-(diethylamino)-2-furyl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300858.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300859.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300860.png)
![ethyl 2-(2-furylmethylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300862.png)
![ethyl 2-{2-nitro-4,5-dimethoxybenzylidene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300863.png)